molecular formula C18H13Cl2N3OS B10936465 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10936465
M. Wt: 390.3 g/mol
InChI Key: BMYVEJWTZBGQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a sulfanyl group, which is further connected to an N-phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 3,5-dichlorobenzaldehyde with guanidine in the presence of a base like sodium ethoxide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound, such as thiourea, under acidic conditions.

    Formation of the N-phenylacetamide Moiety: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Ammonia, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both sulfanyl and N-phenylacetamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-13-8-12(9-14(20)10-13)16-6-7-21-18(23-16)25-11-17(24)22-15-4-2-1-3-5-15/h1-10H,11H2,(H,22,24)

InChI Key

BMYVEJWTZBGQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.